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Introduction
Aeruginosins are a class of linear peptide protease inhibitors produced by various

cyanobacteria.[1][2][3] Aeruginosin 103-A, isolated from the freshwater cyanobacterium

Microcystis viridis (NIES-103), is a notable member of this family due to its inhibitory activity

against thrombin, a key enzyme in the blood coagulation cascade.[4][5] The structural

elucidation of these complex natural products relies heavily on a combination of advanced

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic

data and the experimental methodologies typically employed in the characterization of

aeruginosins, with a focus on Aeruginosin 103-A.

While the specific raw NMR and MS data for Aeruginosin 103-A are not readily available in

the public domain, this guide presents representative data from closely related aeruginosins to

illustrate the expected spectroscopic features and analytical approaches.

Spectroscopic Data
The structural determination of aeruginosins is achieved through the detailed analysis of their

NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the complex chemical structure of

aeruginosins, including the stereochemistry of the constituent amino acid and hydroxy acid

residues.[2][3] Typically, a suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR

experiments are performed.

Representative ¹H NMR Data for an Aeruginosin Analog in DMSO-d₆
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Position δH (ppm) Multiplicity J (Hz)

Hpla

2 4.15 dd 8.5, 4.0

3a 2.95 dd 14.0, 4.0

3b 2.80 dd 14.0, 8.5

2' 7.10 d 8.5

3' 6.80 d 8.5

Leu

NH 8.20 d 7.5

α 4.30 m

β 1.60, 1.45 m

γ 1.55 m

δ 0.85 d 6.5

δ' 0.80 d 6.5

Choi

2 3.90 d 9.0

3a 2.10 m

3b 1.80 m

3a 2.50 m

4a 1.70 m

4b 1.50 m

5a 1.90 m

5b 1.60 m

6 3.80 br s
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7a 3.10 m

Arg-derivative

α 4.20 m

β 1.80, 1.65 m

γ 1.50 m

δ 3.15 m

Note: This is a representative table based on published data for other aeruginosins. Chemical

shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. Coupling constants

(J) are in Hertz (Hz). Hpla = Hydroxyphenyllactic acid, Leu = Leucine, Choi = 2-carboxy-6-

hydroxyoctahydroindole.

Representative ¹³C NMR Data for an Aeruginosin Analog in DMSO-d₆
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Position δC (ppm)

Hpla

1 173.5

2 72.0

3 40.5

1' 128.0

2' 130.5

3' 115.0

4' 156.0

Leu

CO 172.5

α 52.0

β 41.0

γ 24.5

δ 23.0

δ' 21.5

Choi

COOH 175.0

2 60.0

3 35.0

3a 45.0

4 28.0

5 30.0

6 68.0
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7 38.0

7a 55.0

Arg-derivative

CO 174.0

α 53.0

β 29.0

γ 25.0

δ 41.0

Guanidino 157.0

Note: This is a representative table based on published data for other aeruginosins.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition of the molecule and for obtaining information about its fragmentation pattern,

which aids in sequencing the peptide.[1]

Representative Mass Spectrometry Data for an Aeruginosin Analog

Parameter Value

Ionization Mode ESI+

[M+H]⁺ (m/z) e.g., 600-800

Molecular Formula Determined from accurate mass

Key Fragment Ions (MS/MS) - Immonium ion of the Choi moiety

- Loss of water

- Cleavage of amide bonds
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Experimental Protocols
The isolation and characterization of aeruginosins involve a multi-step process.

Isolation and Purification
A general workflow for the isolation and purification of aeruginosins from cyanobacterial

biomass is depicted below.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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